molecular formula C17H16N2O3S B495077 {[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid CAS No. 314047-65-9

{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid

Cat. No.: B495077
CAS No.: 314047-65-9
M. Wt: 328.4g/mol
InChI Key: QYALXCFTRUHOKT-UHFFFAOYSA-N
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Description

{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid is a complex organic compound with the molecular formula C17H16N2O3S and a molecular weight of 328.39 g/mol . This compound is characterized by the presence of a benzimidazole ring, a phenoxyethyl group, and a thioacetic acid moiety. It is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid has several applications in scientific research:

Biological Activity

{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid is a complex organic compound with the molecular formula C17H16N2O3S and a molecular weight of 328.39 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluations, and therapeutic potential, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves two main steps:

  • Formation of 2-Phenoxyethylbenzimidazole : This is achieved by reacting 2-phenoxyethylamine with o-phenylenediamine in the presence of a catalyst.
  • Thioacetic Acid Addition : The resulting 2-phenoxyethylbenzimidazole is then reacted with thioacetic acid under controlled conditions to yield the target compound.

Biological Activity

The biological activity of this compound has been primarily investigated through its effects on various biological targets, particularly in the context of inflammation and cancer treatment.

Anti-inflammatory Properties

Recent studies have highlighted the compound's significant anti-inflammatory effects. One study demonstrated that derivatives of this compound exhibited potent inhibition of cyclooxygenase-2 (COX-2), an enzyme critical in the inflammatory process. The following table summarizes the IC50 values for several related compounds:

CompoundIC50 (µM)COX Selectivity
This compound0.06 ± 0.01 - 0.09 ± 0.01High
Celecoxib0.05 ± 0.02Moderate
Mefenamic Acid1.98 ± 0.02Low

These findings indicate that this compound could serve as a promising candidate for developing new anti-inflammatory drugs due to its selectivity and potency against COX-2 without significant adverse effects on COX-1.

Anticancer Activity

In addition to its anti-inflammatory properties, preliminary research suggests that this compound may possess anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, potentially through mechanisms involving the modulation of apoptotic pathways and inhibition of tumor growth factors.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • In Vivo Studies : In animal models, compounds derived from this structure demonstrated a reduction in paw swelling and inflammatory markers such as TNF-α and PGE-2, indicating effective anti-inflammatory action.
  • Toxicological Assessments : Safety profiles were assessed through liver enzyme measurements (AST and ALT) and renal function tests (creatinine and urea levels), which showed no significant toxicity at therapeutic doses.
  • Molecular Modeling : Computational studies indicated strong binding affinity to COX-2, providing insights into the structure-activity relationship that could guide further modifications for enhanced efficacy.

Properties

IUPAC Name

2-[1-(2-phenoxyethyl)benzimidazol-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-16(21)12-23-17-18-14-8-4-5-9-15(14)19(17)10-11-22-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYALXCFTRUHOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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